methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate
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Overview
Description
Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate is a compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Preparation Methods
The synthesis of methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate typically involves the following steps:
Reduction of Nitro Group: The starting material, such as N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, undergoes reduction to form 2-aminobenzenesulfonamide.
Bromination and Substitution: Bromination of the 3-methyl group followed by nucleophilic substitution with appropriate reagents yields the desired product.
Chemical Reactions Analysis
Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to its diverse pharmacological effects . For example, it can inhibit carbonic anhydrase, which is involved in various physiological processes .
Comparison with Similar Compounds
Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate is unique compared to other similar compounds due to its specific structural features and pharmacological activities. Similar compounds include:
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Quinazolinone derivatives: These compounds have a similar heterocyclic structure but differ in their pharmacological profiles.
The uniqueness of this compound lies in its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S2/c1-18-10(13)5-19(14,15)7-2-3-8-9(4-7)20(16,17)12-6-11-8/h2-4,6H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROIUUHGSGIHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC2=C(C=C1)NC=NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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